molecular formula C22H26ClN3O2 B244711 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide

Cat. No. B244711
M. Wt: 399.9 g/mol
InChI Key: CQGRYCNFCSKZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC).

Mechanism of Action

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide selectively inhibits sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger molecule that plays a critical role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. By inhibiting sGC, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide increases the levels of cGMP, leading to vasodilation and other physiological effects.
Biochemical and physiological effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide has been shown to have various biochemical and physiological effects. It increases the levels of cGMP, leading to vasodilation and decreased blood pressure. It also has anti-inflammatory and anti-fibrotic effects, making it a potential treatment for fibrosis-related diseases. Additionally, it has been shown to have cardioprotective effects, reducing the risk of heart failure and other cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for sGC, making it a useful tool for studying the role of cGMP in various physiological processes. However, its potency and efficacy may vary depending on the experimental conditions, making it important to optimize the concentration and exposure time. Additionally, its solubility and stability may be limited, requiring careful handling and storage.

Future Directions

There are several future directions for the study of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide. One direction is the development of more potent and selective sGC inhibitors for therapeutic use. Another direction is the investigation of its potential in treating fibrosis-related diseases, such as liver fibrosis and pulmonary fibrosis. Additionally, the role of cGMP in various physiological processes, such as platelet aggregation and insulin secretion, could be further studied using N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide as a tool.

Synthesis Methods

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide involves the reaction of 4-(4-butanoylpiperazin-1-yl)aniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base. The reaction proceeds through an acylation reaction, resulting in the formation of the desired product. The purity of the product can be increased through recrystallization.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a vasodilatory effect, making it a potential treatment for pulmonary hypertension. It has also been studied for its potential in treating cardiovascular diseases, such as heart failure and atherosclerosis. Additionally, it has been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential treatment for fibrosis-related diseases.

properties

Molecular Formula

C22H26ClN3O2

Molecular Weight

399.9 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide

InChI

InChI=1S/C22H26ClN3O2/c1-3-4-21(27)26-13-11-25(12-14-26)19-9-7-18(8-10-19)24-22(28)17-6-5-16(2)20(23)15-17/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,28)

InChI Key

CQGRYCNFCSKZRX-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.